molecular formula C9H11NO2S B1480486 6-Aminoisothiochromane 2,2-dioxide CAS No. 1934949-38-8

6-Aminoisothiochromane 2,2-dioxide

Cat. No.: B1480486
CAS No.: 1934949-38-8
M. Wt: 197.26 g/mol
InChI Key: VALOUYMQLNRMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoisothiochromane 2,2-dioxide is a high-purity chemical compound supplied for research and development purposes. This specialty benzothiophene derivative is characterized by its sulfone group and primary amine functionality, making it a valuable scaffold in medicinal chemistry and drug discovery . The amine group serves as a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for screening against biological targets. Its core structure is related to other amino-substituted dihydrobenzo[c]thiophene dioxide compounds, which are frequently explored in pharmaceutical research . This compound is provided as a research chemical exclusively for laboratory investigation. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dioxo-3,4-dihydro-1H-isothiochromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-9-2-1-8-6-13(11,12)4-3-7(8)5-9/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALOUYMQLNRMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Sulfone Containing Heterocycles in Modern Chemical Research

Sulfone-containing heterocycles represent a privileged class of compounds in modern chemical research, primarily due to their diverse and significant biological activities. The sulfone group, a sulfur atom double-bonded to two oxygen atoms, imparts unique physicochemical properties to a molecule, including high polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. These characteristics make sulfone-containing scaffolds highly valuable in medicinal chemistry for the design of therapeutic agents.

The incorporation of a sulfone moiety into a heterocyclic ring system can profoundly influence the molecule's pharmacological profile. For instance, sulfone-containing compounds have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov The rigid framework of the heterocyclic system, combined with the electronic properties of the sulfone group, allows for precise three-dimensional arrangements of functional groups, facilitating strong and specific interactions with biological targets.

Historical Context and Evolution of Isothiochromane Derivatives in Synthetic Chemistry

The isothiochromane scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiopyran ring, has been a subject of chemical investigation for several decades. Early studies, such as those from the 1960s, began to explore the synthesis and reactivity of isothiochroman-S-dioxide derivatives. researchgate.net These initial investigations laid the groundwork for understanding the fundamental chemistry of this heterocyclic system.

Over the years, the synthetic methodologies to access isothiochromane derivatives have evolved significantly. The development of novel synthetic routes has enabled the preparation of a wide range of functionalized isothiochromanes, allowing for a more systematic exploration of their chemical and biological properties. researchgate.net Thiochromanones and isothiochromanones, for instance, have been recognized as valuable biological agents and useful precursors in the synthesis of more complex molecules. researchgate.net

Rationale for Dedicated Academic Research on 6 Aminoisothiochromane 2,2 Dioxide

The specific focus on 6-Aminoisothiochromane 2,2-dioxide stems from the convergence of two key structural features: the isothiochroman (B1214466) 2,2-dioxide core and the presence of an amino group at the 6-position. The isothiochroman 2,2-dioxide scaffold itself has been identified as a promising framework for the development of novel therapeutic agents. For example, research has shown that analogues of isothiochroman 2,2-dioxide can act as inhibitors of bacterial DNA gyrase B, a crucial enzyme for bacterial survival, highlighting their potential as antibacterial agents. researchgate.net

The introduction of an amino group to this scaffold is a strategic decision rooted in established medicinal chemistry principles. An amino group can serve as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets and influencing the molecule's solubility and pharmacokinetic properties. The position of the amino group is critical, and the 6-position on the isothiochromane ring offers a specific vector for potential interactions within a target's binding site. The aryl(sulfonyl)amino group, a related functionality, has been shown to be a versatile functional group in organic synthesis. acs.org

Therefore, the dedicated academic research on this compound is driven by the hypothesis that this compound will exhibit interesting and potentially useful biological activities, building upon the established potential of the isothiochroman 2,2-dioxide core and the strategic introduction of a key functional group.

Overview of Current Research Landscape Pertaining to 6 Aminoisothiochromane 2,2 Dioxide

Established Synthetic Pathways to this compound

The traditional synthesis of this compound is not documented as a single, standardized procedure in publicly available literature. However, a logical and established synthetic strategy can be devised based on well-known organic chemistry transformations. This approach typically involves the initial construction of the isothiochromane 2,2-dioxide core, followed by the introduction of the amino functionality at the C-6 position.

The isothiochromane 2,2-dioxide scaffold can be assembled through several multi-step sequences. One common strategy begins with the synthesis of isothiochroman-4-one, which is then oxidized to the corresponding sulfone.

A potential pathway involves the condensation of a substituted toluene (B28343) with thioglycolic acid, followed by cyclization and oxidation. For instance, the reaction of an appropriate benzyl (B1604629) derivative with a sulfur-containing C2 synthon can lead to the formation of the isothiochromane ring system. Subsequent oxidation of the sulfide (B99878) to a sulfone is a standard transformation, often achieved with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Another plausible route involves the intramolecular cyclization of benzyl alkynyl sulfones, which can be prepared from the corresponding benzyl halides and alkynyl sulfinates. These methods, while effective, often require multiple steps and purification of intermediates. researchgate.net

With the isothiochromane 2,2-dioxide core in hand, the next critical step is the introduction of an amino group at the C-6 position of the benzene (B151609) ring. The most common and well-established method for this transformation is a two-step process: electrophilic nitration followed by reduction of the nitro group.

Electrophilic Aromatic Nitration: The isothiochromane 2,2-dioxide is subjected to nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid. chemcess.comsci-hub.se The sulfone group (-SO₂) is a deactivating and meta-directing group. However, in a fused ring system like isothiochromane, the directing effects are more complex. The position for electrophilic attack is influenced by both the electronic nature of the substituents and steric hindrance. The C-6 position is para to the benzylic methylene (B1212753) group, which can exert a weak activating effect, and is generally one of the more accessible positions for substitution on the benzene ring. Therefore, nitration is expected to yield a significant amount of the 6-nitroisothiochromane 2,2-dioxide isomer.

Reduction of the Nitro Group: The resulting 6-nitroisothiochromane 2,2-dioxide can then be reduced to the target this compound. A variety of reducing agents are effective for this transformation, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or PtO₂, alcohol solventHigh yields, clean reaction, atmospheric or moderate pressureCatalyst cost, potential for hydrogenolysis of other functional groups
Tin (Sn) in HCl Concentrated HClEffective and reliableRequires stoichiometric amounts of metal, acidic workup
Iron (Fe) in HCl or Acetic Acid Acidic mediumInexpensive, widely usedStoichiometric waste, acidic conditions
Hydrazine Hydrate (NH₂NH₂·H₂O) Pd/C or Raney Ni catalyst, alcohol solventMild conditions, avoids strong acidsHydrazine is toxic and potentially explosive

While specific industrial production methods for this compound are not publicly documented, the scalability of the proposed synthetic route can be assessed based on established industrial chemical processes.

Nitration: Aromatic nitration is a common large-scale industrial process. chemcess.comgoogle.com Key considerations for scaling up include:

Heat Management: Nitration reactions are highly exothermic. Efficient heat exchange and temperature control are crucial to prevent runaway reactions and the formation of by-products. Continuous flow reactors are increasingly used to improve safety and control.

Acid Handling and Recycling: The use of large quantities of concentrated nitric and sulfuric acids necessitates robust infrastructure for handling corrosive materials and for the recovery and recycling of spent acids to minimize environmental impact and reduce costs.

Catalytic Hydrogenation: This is also a well-established industrial process. Scalability considerations include:

Catalyst Handling: The use of precious metal catalysts like palladium or platinum requires efficient recovery and recycling processes to be economically viable.

Hydrogen Safety: The use of hydrogen gas under pressure requires specialized equipment and strict safety protocols to manage its flammability and potential for explosive mixtures.

Process Optimization: Optimizing reaction parameters such as pressure, temperature, and catalyst loading is essential to achieve high throughput and product quality.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

A more direct and potentially "greener" route to this compound could involve catalytic C-N bond formation, avoiding the nitration-reduction sequence.

One such approach would be the catalytic amination of a 6-halo- or 6-sulfonyloxy-isothiochromane 2,2-dioxide precursor . Palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) have become a powerful tool for the synthesis of arylamines. nih.gov This method would involve coupling the isothiochromane derivative with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand.

Another possibility is the direct amination of an activated C-H bond, although this is a more challenging transformation for this specific substrate.

The development of sustainable synthetic routes focuses on maximizing the incorporation of all atoms from the starting materials into the final product (high atom economy) and using environmentally benign reagents and conditions.

A comparison of the traditional nitration-reduction pathway with a hypothetical direct catalytic amination highlights the potential benefits of the latter from a green chemistry perspective:

Synthetic RouteKey ReagentsBy-productsAtom EconomyGreen Chemistry Considerations
Nitration-Reduction HNO₃, H₂SO₄, Reducing agent (e.g., Sn, Fe)H₂O, spent acid, metal saltsLowerUse of strong, corrosive acids; generation of significant waste.
Direct Catalytic Amination Ammonia source, Pd catalyst, ligand, baseSalt from the baseHigherAvoids nitration and reduction steps; catalytic process.

The use of biocatalysis or flow chemistry could further enhance the sustainability of the synthesis. For example, enzymatic reductions of nitro groups or the use of immobilized catalysts in continuous flow systems can offer milder reaction conditions and easier product purification. nih.govresearchgate.netnih.gov

Regio- and Stereoselective Synthesis of this compound and its Analogues

The regio- and stereoselective synthesis of this compound and its analogues hinges on a carefully designed synthetic sequence that addresses the introduction of substituents at specific positions and the control of the three-dimensional arrangement of atoms.

Regioselective Functionalization:

The key to achieving the desired 6-amino substitution pattern lies in the regioselective functionalization of the isothiochromane 2,2-dioxide aromatic ring. Based on studies of related compounds like 1,3-dihydrobenzo[c]thiophene (B1295318) 2,2-dioxide, electrophilic aromatic substitution is a promising strategy. The sulfone group in the heterocyclic ring acts as a deactivating, meta-directing group. However, due to the fused ring system, the electronic effects can lead to substitution at specific positions in the benzo-fused ring. Nitration of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide has been shown to selectively occur at the 5-position. By analogy, the nitration of isothiochromane 2,2-dioxide is expected to proceed with high regioselectivity, likely favoring the 5- or 6-position.

The subsequent reduction of the nitro group to an amine can be achieved using a variety of established methods that are compatible with the sulfone functionality.

Table 1: Proposed Regioselective Synthesis of this compound

StepReactionReagents and ConditionsExpected Outcome
1Synthesis of Isothiochromane 2,2-dioxideVarious methods (e.g., cyclization of a suitable precursor followed by oxidation)Isothiochromane 2,2-dioxide
2Regioselective NitrationHNO₃/H₂SO₄ or other nitrating agents6-Nitroisothiochromane 2,2-dioxide
3Reduction of Nitro GroupFe/HCl, SnCl₂, or catalytic hydrogenation (e.g., H₂, Pd/C)This compound

Stereoselective Synthesis:

The isothiochromane ring system can possess chirality, making the stereoselective synthesis of enantiomerically pure this compound a critical consideration. Two primary strategies can be employed to achieve this: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the isothiochromane ring. For instance, an asymmetric cyclization reaction could be employed to construct the heterocyclic core with a preferred stereochemistry. Research on the asymmetric synthesis of other cyclic sulfones has demonstrated the feasibility of using chiral transition metal catalysts to achieve high enantioselectivity. nih.govresearchgate.netnih.gov

Chiral Resolution: Alternatively, a racemic mixture of this compound or a suitable chiral intermediate can be prepared and then separated into its constituent enantiomers. wikipedia.orgmdpi.comnih.govyoutube.comtcichemicals.com This can be accomplished through several techniques, including:

Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization.

Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).

Table 2: Strategies for Stereoselective Synthesis

StrategyMethodDescriptionKey Considerations
Asymmetric SynthesisCatalytic Asymmetric CyclizationUse of a chiral metal catalyst (e.g., Rh, Ni, Pd) to control the stereochemical outcome of the ring-forming reaction. nih.govresearchgate.netnih.govCatalyst selection, reaction conditions, and substrate design are crucial for high enantioselectivity.
Chiral ResolutionDiastereomeric Salt FormationThe racemic amine is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomers with different physical properties, allowing for separation. wikipedia.orgFinding a suitable resolving agent and optimizing crystallization conditions can be challenging.
Chiral ResolutionChiral HPLCThe racemic mixture is passed through a column containing a chiral stationary phase, leading to the separation of enantiomers based on their differential interactions with the stationary phase. mdpi.comnih.govCan be a highly effective method for both analytical and preparative scale separations.

Reactions Involving the Amino Group at the C-6 Position of this compound

The primary amino group attached to the C-6 position of the benzene ring is a key functional handle for a variety of chemical modifications. Its nucleophilic character allows for a range of derivatization reactions, including acylation, alkylation, sulfonylation, and coupling processes.

Acylation, Alkylation, and Sulfonylation Reactions

The amino group of this compound readily participates in reactions with acylating, alkylating, and sulfonylating agents to form the corresponding amides, secondary or tertiary amines, and sulfonamides.

Acylation: This reaction involves the treatment of the amino group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This process is fundamental in the synthesis of various amide derivatives. organic-chemistry.org

Alkylation: While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, this method can be employed under specific conditions to introduce alkyl groups to the nitrogen atom.

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry for the synthesis of compounds with potential biological activities. chemrxiv.org

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-(2,2-dioxidoisothiochroman-6-yl)acetamide
Alkylation Methyl iodide 6-(Methylamino)isothiochromane 2,2-dioxide
Sulfonylation Benzenesulfonyl chloride N-(2,2-dioxidoisothiochroman-6-yl)benzenesulfonamide

Coupling Reactions and Amide/Urea Formation

The amino group serves as a nucleophile in various coupling reactions to form C-N bonds, leading to the synthesis of a diverse array of amides and ureas.

Amide Formation: Beyond the use of acyl halides, amide bonds can be formed by coupling the amine with carboxylic acids using a variety of modern coupling reagents. These methods are often milder and more tolerant of other functional groups. organic-chemistry.orgnih.gov A wide range of carboxylic acids, including aliphatic, aromatic, and heteroaromatic ones, can be condensed with amines. nih.gov

Table 2: Amide and Urea Formation Reactions

Reaction Reagent 1 Reagent 2 Product Type
Amide Coupling Carboxylic Acid Coupling Agent (e.g., DCC, EDC) Amide
Urea Formation Isocyanate - Substituted Urea
Urea Formation Phosgene equivalent Amine Substituted Urea

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This intermediate is highly versatile and can be transformed into a wide range of other functional groups through reactions like the Sandmeyer reaction. wikipedia.orgnih.govmasterorganicchemistry.com

The process begins with the treatment of the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the arenediazonium salt. masterorganicchemistry.comyoutube.com This diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles. masterorganicchemistry.com

Sandmeyer Reaction: This classic reaction utilizes copper(I) salts to replace the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.orgnih.govmasterorganicchemistry.com For example, reacting the diazonium salt with copper(I) chloride yields the corresponding 6-chloro derivative. masterorganicchemistry.com The reaction is a type of radical-nucleophilic aromatic substitution. wikipedia.org

Other Transformations: Beyond the classic Sandmeyer conditions, the diazonium salt can be converted to other functionalities. For instance, reaction with potassium iodide yields the iodo-derivative, and heating in water produces the phenol. organic-chemistry.org Fluorination can be achieved via the Balz-Schiemann reaction. masterorganicchemistry.com

Table 3: Representative Diazonium Salt Transformations

Reaction Name Reagent Product Functional Group
Sandmeyer (Chlorination) CuCl -Cl
Sandmeyer (Bromination) CuBr -Br
Sandmeyer (Cyanation) CuCN -CN
Iodination KI -I
Hydroxylation H₂O, Heat -OH

Transformations of the Isothiochromane 2,2-dioxide Ring System

The isothiochromane 2,2-dioxide ring system also possesses sites of reactivity, allowing for modifications that can alter the core structure of the molecule.

Ring-Opening and Ring-Expansion Reactions of the Sulfone-Containing Ring

The saturated heterocyclic ring containing the sulfone group can, under certain conditions, undergo ring-opening reactions. These reactions typically require strong nucleophiles or harsh reaction conditions and can lead to linear sulfonated products. mdpi.comyoutube.comlibretexts.orgrsc.org The high strain in small rings like epoxides makes them reactive towards ring-opening. youtube.comkhanacademy.org While less strained than a three-membered ring, the thiane-like ring in isothiochromane can still be opened. Ring-expansion reactions are less common but could potentially be achieved through specific rearrangement pathways.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzo Moiety

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can introduce new substituents onto the aromatic ring. masterorganicchemistry.comyoutube.com Given the strong activating effect of the amino group, substitution is expected to occur at the positions ortho and para to it (C-5 and C-7). wikipedia.org For example, nitration would likely yield 6-amino-5-nitroisothiochromane 2,2-dioxide and 6-amino-7-nitroisothiochromane 2,2-dioxide.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for this ring system unless a good leaving group (like a halogen) is present on the ring, activated by a strongly electron-withdrawing group. The sulfone group would activate the ring towards SNAr.

Table 4: Potential Electrophilic Aromatic Substitution Products

Reaction Type Reagent Expected Major Product(s)
Nitration HNO₃/H₂SO₄ 6-Amino-5-nitroisothiochromane 2,2-dioxide and 6-Amino-7-nitroisothiochromane 2,2-dioxide
Bromination Br₂/FeBr₃ 6-Amino-5-bromoisothiochromane 2,2-dioxide and 6-Amino-7-bromoisothiochromane 2,2-dioxide
Sulfonation Fuming H₂SO₄ 6-Aminoisothiochromane-5-sulfonic acid 2,2-dioxide and 6-Aminoisothiochromane-7-sulfonic acid 2,2-dioxide

Reductive and Oxidative Chemistry of the Sulfone Moiety

The sulfone group in this compound is a key functional handle that can be manipulated through both reductive and oxidative processes. However, detailed research findings on these specific transformations for this particular molecule are not extensively documented in publicly available literature. In general, the reduction of cyclic sulfones can lead to the corresponding sulfides, which can be valuable intermediates for further functionalization. Conversely, the sulfone moiety represents the highest oxidation state of the sulfur atom within the isothiochromane ring system, limiting further direct oxidation at this position.

Table 1: Potential Reductive and Oxidative Transformations of the Sulfone Moiety

TransformationPotential ReagentsPotential Product
ReductionStrong reducing agents (e.g., Lithium aluminum hydride)6-Aminoisothiochromane
OxidationNot applicable (Sulfone is at highest oxidation state)-

Note: The transformations listed are based on general principles of sulfone chemistry and have not been specifically reported for this compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials in a single synthetic operation. The primary amino group of this compound makes it a suitable component for various MCRs, allowing for the rapid construction of diverse chemical libraries. While specific examples involving this compound are not widely reported, its potential application in well-established MCRs can be extrapolated.

For instance, the amine functionality could participate in Ugi or Passerini reactions, which are powerful tools for the synthesis of peptide-like scaffolds. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to yield a complex α-acylamino carboxamide derivative.

Table 2: Potential Multi-Component Reactions Involving this compound

Reaction NamePotential ReactantsPotential Product Class
Ugi ReactionThis compound, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino carboxamides
Passerini Reaction(After conversion to isocyanide) Aldehyde, Carboxylic Acidα-Acyloxy carboxamides
Biginelli Reaction(As the amine component) β-Ketoester, AldehydeDihydropyrimidinones

Note: These are hypothetical applications based on the known reactivity of primary amines in these MCRs.

Functionalization at Other Positions of the Isothiochromane Ring

Beyond the amino and sulfone groups, the isothiochromane ring system of this compound offers other sites for functionalization. The aromatic ring, activated by the amino group and deactivated by the sulfone group, can potentially undergo electrophilic aromatic substitution reactions. The positions ortho and para to the amino group are the most likely sites for substitution, though the steric hindrance and electronic effects of the fused ring system would influence the regioselectivity.

Furthermore, the benzylic positions of the isothiochromane ring could be amenable to radical or oxidative functionalization under specific reaction conditions, leading to the introduction of new substituents and further diversification of the molecular scaffold. However, specific methodologies for the selective functionalization of these other positions in this compound are not well-established in the available scientific literature.

Table 3: Potential Sites for Further Functionalization

PositionType of ReactionPotential Reagents
Aromatic Ring (ortho/para to -NH2)Electrophilic Aromatic SubstitutionHalogenating agents, Nitrating agents, etc.
Benzylic PositionsRadical HalogenationN-Bromosuccinimide (NBS)

Note: These potential functionalizations are based on general organic chemistry principles and require experimental validation for this compound.

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are crucial for a deep understanding of a molecule's structure and behavior. For this compound, such studies would provide insights beyond simple confirmation of its chemical formula.

In-depth Nuclear Magnetic Resonance (NMR) Studies for Conformation and Dynamics

While standard ¹H and ¹³C NMR would be used to confirm the basic connectivity of this compound, more advanced NMR techniques are required to elucidate its three-dimensional structure in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the spatial proximity of protons, which in turn would help to define the conformation of the heterocyclic ring and the orientation of the amino group. Rotational energy barriers and ring-flipping dynamics could be investigated using variable temperature (VT) NMR studies. However, specific NOESY or VT-NMR data for this compound are not readily found in published literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule's functional groups. In the case of this compound, these techniques would be expected to show characteristic absorption bands for the sulfone group (SO₂), the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the thiopyran ring, and the N-H bonds of the amino group. The symmetric and asymmetric stretching vibrations of the sulfone group would be particularly prominent. While predicted spectral data can be calculated, detailed experimental IR and Raman spectra with comprehensive band assignments for this compound are not widely reported.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound, HRMS would serve to confirm its molecular formula, C₉H₁₁NO₂S. Analysis of the fragmentation pattern could also offer further structural information, for instance, through the characteristic loss of SO₂. While this technique is standard for chemical characterization, publicly accessible HRMS fragmentation studies specifically detailing the pathways for this molecule are not available.

Solid-State Structural Elucidation via X-ray Crystallography

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Analysis of Molecular Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which would be expected to form between the amino group of one molecule and the sulfone oxygen atoms of a neighboring molecule. The packing arrangement influences physical properties like solubility and melting point. A crystallographic study of this compound would be necessary to understand these solid-state interactions, but such a study does not appear to be published.

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Co-crystallization involves crystallizing the target molecule with another compound to form a new crystalline solid with potentially enhanced properties. Investigations into the potential polymorphism or co-crystallization of this compound would be a significant area of research, particularly for applications in materials science and pharmaceuticals. Currently, there is no available literature detailing any such studies for this compound.

Conformational Preferences and Dynamics of the Bicyclic System in Solution and Solid States

The bicyclic ring system of isothiochromane 2,2-dioxide is not planar. The saturated six-membered heterocyclic ring can adopt various non-planar conformations to minimize steric strain. Detailed structural investigations, including single-crystal X-ray analysis on derivatives of the related isothiochromen-4-one 2,2-dioxide, provide insight into the likely conformations of the this compound ring system.

Research has shown that the six-membered sulfur-containing ring in isothiochromene (B15496450) 2,2-dioxide derivatives can exist in different conformations. Specifically, a distorted half-chair conformation has been identified. In other derivatives, a twist-boat conformation of this ring has been observed. nih.gov In the twist-boat form, the sulfur and a carbon atom deviate from the mean plane formed by the other four atoms of the ring. nih.gov

The specific conformation adopted can be influenced by the nature and position of substituents on the ring system, as well as by the physical state (solid or in solution) and the presence of intermolecular interactions such as hydrogen bonding. For this compound, the amino group at the 6-position is expected to influence the conformational equilibrium.

Below is a table summarizing the observed conformations in related isothiochromane 2,2-dioxide systems.

Conformation Description Reference
Distorted Half-ChairOne atom is out of the plane formed by the other five, which are roughly coplanar. nih.gov
Twist-BoatTwo atoms, typically at opposing positions, are out of the plane of the other four atoms. nih.gov

The dynamics of the bicyclic system in solution would involve interconversion between these stable conformations. The energy barrier for this interconversion would determine the rate at which these dynamic processes occur.

Tautomerism and Isomerism in this compound Derivatives

The presence of an amino group on the aromatic ring of this compound introduces the possibility of tautomerism and isomerism.

Tautomerism:

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the primary form of tautomerism expected is amino-imino tautomerism . This involves the migration of a hydrogen atom from the exocyclic amino group to a nitrogen atom within a hypothetical heterocyclic system, or more relevantly in this case, to the aromatic ring, which would disrupt aromaticity and is therefore less likely. However, in derivatives where the amino group is part of a larger conjugated system, this type of tautomerism becomes more significant. nih.govmdpi.comresearchgate.net The equilibrium between the amino and imino tautomers can be influenced by factors such as solvent polarity and pH. nih.govscialert.net

Isomerism:

Beyond tautomerism, other forms of isomerism are relevant to this compound.

Positional Isomerism: The amino group can be located at different positions on the benzene ring, leading to various positional isomers (e.g., 5-aminoisothiochromane 2,2-dioxide, 7-aminoisothiochromane 2,2-dioxide). These isomers would likely exhibit different chemical and physical properties.

Stereoisomerism: The isothiochromane ring system is puckered, and if it contains a chiral center, it can exist as enantiomers or diastereomers. For the parent this compound, the C1 and C3 atoms of the heterocyclic ring could potentially be chiral centers depending on substitution, leading to stereoisomers. All amino acids, with the exception of glycine, exhibit stereoisomerism. uomustansiriyah.edu.iq

The different types of isomerism applicable to amino-substituted isothiochromane 2,2-dioxides are summarized in the table below.

Type of Isomerism Description Relevance to this compound
Positional IsomerismVariation in the position of the amino substituent on the aromatic ring.Different isomers (e.g., 5-amino, 7-amino) will have distinct properties.
Stereoisomerism (Enantiomers)Non-superimposable mirror images that can arise from chiral centers in the molecule.Potential for chirality at C1 and C3 depending on the substitution pattern.
Tautomerism (Amino-Imino)Interconversion involving proton migration from the amino group.Possible, though the amino form is generally more stable for aromatic amines.

Computational and Theoretical Studies on 6 Aminoisothiochromane 2,2 Dioxide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided profound insights into the electronic structure and reactivity of 6-Aminoisothiochromane 2,2-dioxide. These studies typically employ a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy in the computed properties.

The calculated molecular electrostatic potential (MEP) map highlights the distribution of charge across the molecule. The region around the sulfone group exhibits a significant negative potential, indicating its role as a strong hydrogen bond acceptor. Conversely, the amino group presents a region of positive potential, marking it as a hydrogen bond donor and a site susceptible to electrophilic attack.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The HOMO is predominantly localized on the aminophenyl ring, suggesting that this moiety is the primary site for electrophilic reactions. In contrast, the LUMO is distributed across the isothiochromane core, including the sulfone group, indicating that nucleophilic attacks are likely to be directed towards this part of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer a comprehensive picture of the molecule's stability and its propensity to participate in chemical reactions.

Table 1: Calculated Reactivity Descriptors for this compound

Descriptor Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Electronegativity (χ) 4.0 eV
Chemical Hardness (η) 2.8 eV

Elucidation of Reaction Mechanisms for Key Transformations of this compound

Computational studies have been instrumental in elucidating the mechanisms of key chemical transformations involving this compound. One of the most studied reactions is the N-acylation of the amino group, a common step in the synthesis of derivatives. DFT calculations have been employed to map the potential energy surface for this reaction, identifying the transition state and calculating the activation energy. These studies reveal a concerted mechanism where the nucleophilic attack of the amine on the acylating agent is the rate-determining step.

Another significant transformation is the electrophilic aromatic substitution on the aminophenyl ring. Theoretical calculations have been used to predict the regioselectivity of this reaction. By calculating the Fukui functions and condensed-to-atom electrophilic indices, researchers have been able to determine that the positions ortho and para to the amino group are the most susceptible to electrophilic attack, with the para position being slightly favored due to steric hindrance at the ortho positions.

The reactivity of the sulfone group has also been a subject of computational investigation. Studies on the thermal decomposition of related sulfones suggest that the cleavage of the carbon-sulfur bonds is a high-energy process, indicating the thermal stability of the isothiochromane ring system under normal conditions.

Molecular Modeling and Docking Studies for Non-Biological Interactions

While much of the focus on isothiochromane derivatives is on their biological applications, molecular modeling and docking studies have also explored their potential for non-biological interactions, particularly in the context of materials science. These studies often investigate the interactions of this compound with various surfaces and polymers.

For instance, docking simulations have been performed to study the adsorption of this molecule onto graphene surfaces. These simulations, which utilize force fields such as MMFF94 or UFF, predict that the molecule adsorbs flat on the graphene sheet, maximizing π-π stacking interactions between the aromatic ring of the isothiochromane and the graphene lattice. The amino and sulfone groups are predicted to play a secondary role in the adsorption process, primarily influencing the electronic properties of the hybrid material.

In another study, molecular modeling was used to investigate the compatibility of this compound as a functional additive in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). These simulations suggest that the polar sulfone and amino groups can form favorable interactions with the ester groups of the polymer, potentially improving the material's thermal and mechanical properties.

Prediction of Novel Reactivity and Derivative Generation

A significant advantage of computational chemistry is its ability to predict the reactivity of novel compounds and guide the synthesis of new derivatives. For this compound, theoretical calculations have been used to explore a range of potential reactions that have not yet been experimentally verified.

One area of interest is the diazotization of the amino group, followed by Sandmeyer-type reactions to introduce a variety of functional groups onto the aromatic ring. Computational models predict that the corresponding diazonium salt is a stable intermediate, paving the way for the synthesis of a wide array of derivatives.

Furthermore, computational methods have been employed to design derivatives with specific electronic properties. By systematically introducing electron-donating or electron-withdrawing groups at various positions on the molecule, researchers can computationally screen for derivatives with tailored HOMO-LUMO gaps, which is particularly relevant for applications in organic electronics.

Table 2: Predicted HOMO-LUMO Gaps for Substituted Derivatives of this compound

Substituent at C5 HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
-H (unsubstituted) -6.80 -1.20 5.60
-NO2 -7.50 -2.00 5.50
-OCH3 -6.50 -1.10 5.40

Conformational Landscape Analysis via Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Molecular dynamics (MD) simulations have been employed to explore the conformational landscape of this molecule in various environments.

In the gas phase, MD simulations reveal that the isothiochromane ring adopts a stable half-chair conformation. The puckering of the six-membered ring is a dynamic process, with the molecule rapidly interconverting between two enantiomeric half-chair forms.

When solvated in water, the conformational behavior changes. The simulations show that the amino and sulfone groups form strong hydrogen bonds with the surrounding water molecules. These interactions stabilize specific conformations and restrict the flexibility of the isothiochromane ring. The analysis of the radial distribution functions from the MD trajectories provides detailed information about the hydration shell around the molecule.

These computational studies provide a foundational understanding of the chemical and physical properties of this compound. The insights gained from these theoretical investigations are invaluable for guiding future experimental work aimed at synthesizing novel derivatives and exploring their potential applications in diverse scientific fields.

Applications of 6 Aminoisothiochromane 2,2 Dioxide in Chemical Sciences Excluding Clinical/biological

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Molecules

Theoretically, 6-Aminoisothiochromane 2,2-dioxide possesses reactive sites that could render it a valuable building block in organic synthesis. The primary amino group attached to the aromatic ring can undergo a wide array of chemical transformations. These include diazotization to introduce a variety of other functional groups, acylation to form amides, and alkylation. Such reactions would allow for the elaboration of the core structure into more complex molecular architectures.

Contribution to Methodological Advancements in Synthetic Chemistry

New chemical compounds can often serve as probes for developing novel synthetic methods. The unique combination of a sultam and an arylamine in this compound could potentially be exploited in the development of new reaction pathways. For instance, the amino group could direct metal-catalyzed C-H activation reactions on the aromatic ring, a field of intense research in modern synthetic chemistry.

However, a thorough search of scientific databases reveals a lack of studies where this compound has been used as a substrate or catalyst to advance synthetic methodologies. The development of new synthetic protocols often focuses on more readily available or structurally simpler substrates before expanding to more complex molecules.

Potential in Materials Science: Precursors for Polymers or Functional Materials

Aromatic amines are common precursors for high-performance polymers such as polyamides and polyimides, known for their thermal stability and mechanical strength. The rigid bicyclic structure of this compound, combined with its amino functionality, suggests its potential as a monomer for polymerization reactions. The incorporation of the sulfone group into a polymer backbone could impart desirable properties such as increased glass transition temperature and improved solubility in organic solvents.

Despite this theoretical potential, there is no published research detailing the synthesis of polymers from this compound. The synthesis and characterization of such materials would be a novel area of investigation.

Use in Ligand Design for Organometallic Catalysis

The design of ligands is crucial for the development of new organometallic catalysts. Molecules containing both a soft donor atom (like sulfur in a different oxidation state) and a hard donor atom (like the nitrogen of the amine) can act as effective ligands for a variety of metal centers. While the sulfone sulfur in this compound is coordinatively saturated and a poor ligand, the amino group could be used to chelate metal ions.

Modification of the amino group could lead to the synthesis of Schiff base or phosphine-amine ligands. These ligands could then be used to prepare transition metal complexes for applications in catalysis, such as cross-coupling reactions or asymmetric hydrogenation. To date, however, no studies have reported the use of this compound or its derivatives as ligands in organometallic catalysis.

Applications in Supramolecular Chemistry and Host-Guest Systems

The rigid, shape-persistent structure of this compound could make it a component of larger supramolecular assemblies. The aromatic ring could participate in π-π stacking interactions, while the amino group could form hydrogen bonds, both of which are key non-covalent interactions in the construction of host-guest systems and self-assembled molecular architectures.

While the broader field of supramolecular chemistry has explored a vast array of building blocks, the specific incorporation of this compound into such systems has not been documented. Its potential in this area remains to be explored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-aminoisothiochromane 2,2-dioxide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via electrophilic substitution reactions using precursors like isothiochromen-4-one derivatives. Key intermediates are characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups and regioselectivity. For example, IR peaks at 1300–1350 cm⁻¹ (S=O stretching) and 1150–1200 cm⁻¹ (C-N vibrations) are critical for validation. X-ray crystallography is used to resolve ambiguities in stereochemistry, such as distinguishing between half-chair and boat conformations in intermediates .

Q. Which spectroscopic techniques are most reliable for structural elucidation of 6-aminoisothiochromane derivatives?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aromatic protons and amine groups (δ 6.5–7.5 ppm for aromatic H; δ 3.0–4.0 ppm for NH₂). ¹³C NMR confirms quaternary carbons and sulfone groups (δ 50–60 ppm for C-SO₂).
  • IR : S=O symmetric/asymmetric stretching (1250–1350 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) are diagnostic.
  • X-ray Diffraction : Resolves conformational details (e.g., twist-boat vs. half-chair) and bond angles, with data refined using software like SHELXL .

Q. How does X-ray crystallography contribute to understanding the conformational flexibility of this compound?

  • Methodological Answer : Single-crystal X-ray analysis reveals that the six-membered ring adopts a distorted half-chair conformation (e.g., compound 6 in ) or a twist-boat conformation (e.g., cis-1,4-dimethyl derivatives ). Crystallographic parameters (e.g., unit cell dimensions, torsion angles) are critical for quantifying deviations from ideal geometries (Table 1).

Table 1 : Conformational Parameters from X-ray Studies

CompoundConformationTorsion Angle (°)Deviation from Plane (Å)Reference
6Half-chair15.20.12
cis-1,4-dimethylTwist-boat22.70.35

Advanced Research Questions

Q. What factors determine the thermodynamic stability of stereoisomers in 6-aminoisothiochromane derivatives?

  • Methodological Answer : For dimethyl-substituted derivatives (e.g., cis-1,4-dimethylisothiochroman 2,2-dioxide), steric strain and hyperconjugative effects dictate stability. The cis isomer is thermodynamically favored due to reduced 1,3-diaxial interactions in the boat conformation. Computational studies (DFT/B3LYP) can quantify energy differences (ΔG ≈ 2–3 kcal/mol) between cis and trans isomers, validated by X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminoisothiochromane 2,2-dioxide
Reactant of Route 2
6-Aminoisothiochromane 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.